Ap4A

Description

Properties

CAS No. |

5542-28-9 |

|---|---|

Molecular Formula |

C20H28N10O19P4 |

Molecular Weight |

836.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |

InChI Key |

YOAHKNVSNCMZGQ-XPWFQUROSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

Other CAS No. |

5542-28-9 |

physical_description |

Solid |

Synonyms |

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate; Diadenosine tetraphosphate |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Architecture of Diadenosine Tetraphosphate (Ap4A): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

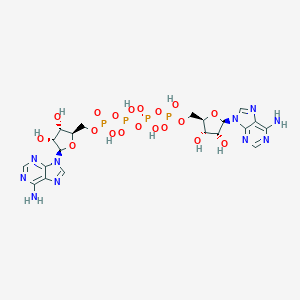

Diadenosine tetraphosphate (Ap4A) is a naturally occurring dinucleoside polyphosphate found across all kingdoms of life. Comprising two adenosine moieties linked by a chain of four phosphate groups, this compound has emerged from being considered a mere metabolic byproduct to a critical signaling molecule involved in a myriad of cellular processes. Its roles in stress response, DNA replication, and cell signaling have made it a molecule of significant interest in various research fields, including drug development. This technical guide provides a comprehensive overview of the molecular structure of this compound, the experimental protocols used for its structural elucidation, and its involvement in key signaling pathways.

Core Structure of Diadenosine Tetraphosphate (this compound)

Diadenosine tetraphosphate is a symmetrical molecule consisting of two adenosine nucleosides joined by a P1,P4-tetraphosphate chain through 5'-5' phosphodiester bonds. The fundamental components of each adenosine moiety are an adenine base and a ribose sugar.

The molecular formula of this compound is C₂₀H₂₈N₁₀O₁₉P₄, with a molar mass of 836.390 g·mol⁻¹.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈N₁₀O₁₉P₄ | |

| Molar Mass | 836.390 g·mol⁻¹ | |

| IUPAC Name | O1,O7-Di(5′-deoxyadenosin-5′-yl) tetrahydrogen tetraphosphate | |

| CAS Number | 5542-28-9 | |

| λmax | 259 nm | |

| Extinction Coefficient (ε) | 27.0 L mmol⁻¹ cm⁻¹ (at pH 7.5) |

Table 1: Chemical and Physical Properties of this compound. This table summarizes the fundamental chemical and physical characteristics of diadenosine tetraphosphate.

Three-Dimensional Conformation

The three-dimensional structure of this compound has been primarily investigated through X-ray crystallography of this compound in complex with various proteins and through Nuclear Magnetic Resonance (NMR) spectroscopy in solution. These studies have revealed that this compound can adopt different conformations, with a prominent "stacked" conformation where the two adenine rings are in close proximity due to intramolecular interactions. This conformation is influenced by factors such as pH and the presence of divalent cations like Mg²⁺ and Zn²⁺.

Experimental Protocols for Structural Determination

The elucidation of the three-dimensional structure of this compound relies on sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. For this compound, this typically involves co-crystallizing the molecule with a binding partner, such as an enzyme.

Detailed Methodology:

-

Crystallization: Crystals of the this compound-protein complex are grown by vapor diffusion (hanging or sitting drop method). A solution containing the purified protein and a molar excess of this compound is mixed with a precipitant solution. The mixture is equilibrated against a larger reservoir of the precipitant solution, leading to the slow formation of crystals.

-

Data Collection: A single crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase information, which is lost during the experiment, is recovered using methods like molecular replacement if a homologous structure is available. An initial model of the molecule is built into the electron density map and then refined to best fit the experimental data.

Figure 1: Experimental Workflow for X-ray Crystallography of this compound-Protein Complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution, which is closer to their native physiological state.

Detailed Methodology:

-

Sample Preparation: A highly concentrated and pure solution of this compound is prepared in a suitable buffer, often containing D₂O to minimize the solvent signal.

-

NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed.

-

1D ¹H and ³¹P NMR: Provide initial information about the chemical environment of the protons and phosphorus atoms.

-

2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to assign protons within the ribose sugar rings.

-

2D TOCSY (Total Correlation Spectroscopy): Establishes the correlation between all protons within a spin system, aiding in the complete assignment of ribose protons.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the three-dimensional conformation, including the stacking of the adenine rings.

-

-

Structure Calculation: The distance restraints obtained from NOESY experiments, along with torsional angle restraints derived from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate a family of structures consistent with the experimental data.

This compound in Cellular Signaling Pathways

This compound acts as a signaling molecule in several key cellular pathways. Its synthesis and degradation are tightly regulated, allowing it to function as a rapid and transient signal in response to cellular stress.

Synthesis and Degradation of this compound

The primary route for this compound synthesis is a side reaction of aminoacyl-tRNA synthetases (aaRSs), particularly Lysyl-tRNA synthetase (LysRS). Degradation is mainly carried out by Nudix (Nucleoside diphosphate linked to some moiety X) hydrolases.

The Role of Diadenosine Tetraphosphate (Ap4A) as a Cellular Alarmone in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine tetraphosphate (Ap4A) is a dinucleoside polyphosphate that has emerged as a crucial signaling molecule in bacteria, acting as a cellular alarmone in response to a wide array of environmental stresses.[1][2][3] First discovered in 1966, this molecule, composed of two adenosine moieties linked by a four-phosphate bridge, accumulates under conditions such as heat shock, oxidative stress, and exposure to antibiotics.[1][4] While initially debated as a mere metabolic byproduct, a growing body of evidence now supports its role as a bona fide second messenger that modulates critical cellular processes to enhance survival under adverse conditions. This technical guide provides a comprehensive overview of the core aspects of this compound metabolism and signaling in bacteria, intended for researchers and professionals in the fields of microbiology, biochemistry, and drug development.

I. This compound Metabolism: A Tightly Regulated Balance of Synthesis and Degradation

The intracellular concentration of this compound is meticulously controlled through a dynamic interplay between its synthesis and degradation.

A. Synthesis of this compound

The primary route of this compound synthesis in bacteria is a side reaction of the canonical aminoacylation process catalyzed by aminoacyl-tRNA synthetases (aaRSs).[1][5] This two-step process is detailed below:

-

Amino Acid Activation: An amino acid is activated by ATP to form an enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate, with the release of pyrophosphate (PPi).

-

This compound Formation: In the absence of its cognate tRNA, a second molecule of ATP can act as a nucleophile, attacking the aa-AMP intermediate to produce this compound and release the amino acid.[1][5]

The efficiency of this compound synthesis varies among different aaRSs, with some exhibiting high activity (e.g., Lysyl-, Phenylalanyl-, and Histidyl-tRNA synthetases) and others showing low or undetectable activity.[1]

Signaling Pathway: this compound Synthesis by Aminoacyl-tRNA Synthetase

Caption: this compound synthesis pathway via aminoacyl-tRNA synthetase.

B. Degradation of this compound

The removal of this compound is crucial to reset the signaling cascade and is primarily accomplished by two families of hydrolases:

-

Nudix Hydrolases: Members of the Nudix (Nucleoside diphosphate linked to some other moiety X) hydrolase superfamily, such as RppH in E. coli, catalyze the asymmetric hydrolysis of this compound, yielding ATP and AMP.[1][5]

-

ApaH Hydrolases: In many Gram-negative bacteria, the ApaH (diadenosine tetraphosphatase) family of enzymes performs a symmetric cleavage of this compound, resulting in two molecules of ADP.[1][5] In Gram-positive bacteria, the YqeK protein fulfills a similar role.[6]

Signaling Pathway: this compound Degradation

Caption: Major enzymatic pathways for this compound degradation in bacteria.

II. Quantitative Data on this compound Levels and Enzyme Kinetics

The cellular concentration of this compound undergoes dramatic changes in response to stress. The following tables summarize key quantitative data from the literature.

Table 1: Intracellular Concentrations of this compound in Bacteria under Different Conditions

| Bacterial Species | Condition | This compound Concentration (µM) | Fold Increase | Reference |

| Escherichia coli | Exponential Growth | 0.2 - 3.6 | - | [7] |

| Escherichia coli | Kanamycin Treatment | ~40-72 | 20 | [4] |

| Salmonella typhimurium | Mild Heat Shock (28-42°C) | up to 10 | >3 | [1] |

| Salmonella typhimurium | Severe Heat Shock (28-50°C) | up to 30 | >10 | [1] |

| Salmonella typhimurium | 10% Ethanol Stress | up to 50 | ~17 | [1] |

| Salmonella typhimurium | Oxidative Stress (CdCl₂) | up to 365 | >100 | [1] |

| Bacillus subtilis | Exponential Growth | 24.2 | - | [1] |

| Pseudomonas fluorescens | apaH mutant | >100-fold increase | >100 | [8] |

Table 2: Kinetic Parameters of Enzymes Involved in this compound Metabolism

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Synthesis | ||||||

| Aminoacyl-tRNA Synthetases | Various Bacteria | ATP, Amino Acid | - | - | High/Low/Undetectable | [1] |

| Degradation | ||||||

| ApaH | Pseudomonas fluorescens | This compound | - | - | Dose-dependent cleavage | [8] |

| RppH | Escherichia coli | This compound | - | - | - | [1][5] |

| YqeK | Streptococcus pyogenes | This compound | - | - | Optimal at pH 7.0, 45°C | [5] |

Note: Comprehensive kinetic data for this compound synthesis by specific bacterial aaRSs are limited in the literature.

III. Cellular Responses and Signaling Pathways Mediated by this compound

Upon accumulation, this compound interacts with a variety of protein targets to orchestrate a multifaceted stress response.

A. Key Protein Targets and Downstream Effects

-

Inosine-5'-monophosphate dehydrogenase (IMPDH): In Bacillus subtilis, this compound binds to and allosterically inhibits IMPDH, a key enzyme in GTP biosynthesis. This inhibition helps remodel metabolism and confers heat resistance.[2]

-

Molecular Chaperones and Proteases (DnaK, GroEL, ClpB): In E. coli, this compound has been shown to interact with heat shock proteins, suggesting a role in maintaining protein homeostasis during stress.[2]

-

Quorum Sensing and Biofilm Formation: In E. coli and Pseudomonas fluorescens, elevated this compound levels have been linked to the regulation of quorum sensing pathways and the inhibition of biofilm formation, potentially influencing bacterial virulence and antibiotic susceptibility.[9][10]

-

RNA Capping: Recent studies have revealed that this compound can act as a precursor for non-canonical 5' RNA caps in E. coli, which can enhance RNA stability and influence gene expression under stress conditions.[2]

Signaling Pathway: this compound-Mediated Stress Response

References

- 1. The mysterious diadenosine tetraphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Dusty Shelves toward the Spotlight: Growing Evidence for this compound as an Alarmone in Maintaining RNA Stability and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 4. air.unimi.it [air.unimi.it]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. dspace.cuni.cz [dspace.cuni.cz]

- 8. Di-Adenosine Tetraphosphate (this compound) Metabolism Impacts Biofilm Formation by Pseudomonas fluorescens via Modulation of c-di-GMP-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diadenosine tetraphosphate modulated quorum sensing in bacteria treated with kanamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Di-adenosine tetraphosphate (this compound) metabolism impacts biofilm formation by Pseudomonas fluorescens via modulation of c-di-GMP-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Ap4A Signaling Pathways in Eukaryotic Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine tetraphosphate (Ap4A) is a naturally occurring dinucleoside polyphosphate that has emerged from being considered a mere metabolic byproduct to a significant signaling molecule in eukaryotic cells.[1][2] Its intracellular concentration rises in response to various cellular stresses, including oxidative stress, heat shock, and DNA damage, positioning it as a key "alarmone" that orchestrates cellular responses to adverse conditions.[3][4][5] This technical guide provides a comprehensive overview of the core this compound signaling pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Signaling Pathways

This compound exerts its biological effects through interactions with a variety of downstream effector proteins, influencing critical cellular processes such as transcriptional regulation, DNA replication and repair, and immune responses.

Transcriptional Regulation via HINT1-MITF Pathway

A primary mechanism of this compound-mediated gene expression regulation involves the Histidine Triad Nucleotide-binding Protein 1 (HINT1) and the Microphthalmia-associated Transcription Factor (MITF).[1] In resting cells, HINT1 binds to MITF, repressing its transcriptional activity. Upon cellular stimulation, such as through allergen activation in mast cells, intracellular this compound levels increase.[6] this compound then binds to HINT1, causing a conformational change that leads to the dissociation of the HINT1-MITF complex.[1][7] The released MITF is then free to translocate to the nucleus and activate the transcription of its target genes, which are involved in processes like cell proliferation, survival, and differentiation.[6][7]

DNA Replication and Repair

This compound plays a dual role in maintaining genome integrity. Under conditions of DNA damage, intracellular this compound levels increase significantly.[8][9] This elevation is, in part, mediated by DNA ligase III, which can synthesize this compound during DNA repair processes.[1] The accumulated this compound can then inhibit the initiation of DNA replication, providing the cell with time to repair the damage before entering the S phase.[8][9] This inhibition is thought to occur by preventing the formation of the pre-initiation complex or the activation of the replisome.[10]

Furthermore, this compound can be ADP-ribosylated by Poly(ADP-ribose) Polymerase 1 (PARP1). This modified form of this compound is also implicated in the inhibition of DNA polymerase-α-primase activity, further halting DNA replication at the forks.[1]

References

- 1. binding constant kd: Topics by Science.gov [science.gov]

- 2. This compound and ADP-beta-S binding to P2 purinoceptors present on rat brain synaptic terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relationship between cellular diadenosine 5',5'''-P1,P4-tetraphosphate level, cell density, cell growth stimulation and toxic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]

- 5. The mysterious diadenosine tetraphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Second messenger this compound polymerizes target protein HINT1 to transduce signals in FcεRI-activated mast cells (Journal Article) | OSTI.GOV [osti.gov]

- 8. WikiGenes - NUDT2 - nudix (nucleoside diphosphate linked... [wikigenes.org]

- 9. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the binding of diadenosine 5',5'''-P1,P4-tetraphosphate (this compound) to rat liver cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

The Alarmone Ap4A: A Technical Guide to its Intracellular Dynamics Under Normal and Stress Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diadenosine tetraphosphate (Ap4A) has long been a molecule of interest, transitioning from being considered a mere metabolic byproduct to a significant signaling molecule, or "alarmone," particularly in the context of cellular stress.[1][2][3][4][5][6][7][8][9] Its intracellular concentrations are tightly regulated, exhibiting dramatic increases in response to a variety of stressors, including heat shock, oxidative stress, and DNA damage.[2][3][5][7][10] This technical guide provides a comprehensive overview of the intracellular concentration of this compound under both normal and stress conditions, details the experimental protocols for its quantification, and illustrates its role in cellular signaling pathways.

Intracellular Concentration of this compound: A Comparative Analysis

Under normal physiological conditions, the intracellular levels of this compound are maintained at a low basal level.[3][5] However, in response to cellular stress, its concentration can increase dramatically, acting as a signal to initiate adaptive responses. The following tables summarize the quantitative data on this compound concentrations in various organisms and cell types under normal versus stress conditions.

This compound Concentration in Bacterial Cells

| Organism | Condition | This compound Concentration (µM) | Fold Increase | Reference |

| E. coli | Basal | 0.2 - 3.6 | - | [11] |

| Kanamycin treatment (induces oxidative stress) | 20-fold increase | ~20 | [3] | |

| S. typhimurium | Basal (non-oxidative stress) | < 3 - < 5 | - | [1][3] |

| Mild Heat Shock (28°C to 42°C) | up to 10 | - | [7][10] | |

| Severe Heat Shock (28°C to 50°C) | up to 30 (peaks) | ~10 | [1][3][7][10] | |

| 10% Ethanol | > 50 | > 10 | [1][3][7][10] | |

| Oxidative Stress (CdCl₂) | 365 | > 100 | [3][7][10] | |

| B. subtilis | Exponential growth | 24.2 | - | [7][10] |

| C. acetobutylicum | Basal | 0.3 | - | [11] |

| M. xanthus | Basal | 6 | - | [11] |

This compound Concentration in Eukaryotic Cells

| Organism/Cell Line | Condition | This compound Concentration | Fold Increase | Reference |

| S. cerevisiae | Basal | ~0.08 µM | - | [1] |

| Heat Shock (46°C) | 50-fold increase | 50 | [1] | |

| Cadmium acetate | Increase | - | [3] | |

| Drosophila cells | Basal | - | - | |

| Heat Shock (19°C to 37°C) | - | 2.2 - 3.3 | [1] | |

| CdCl₂ (1 mM) | 30 µM | > 100 | [3] | |

| P. polycephalum (slime mold) | Basal | - | - | |

| 0.1 mM dinitrophenol (oxidative stress) | - | 3 - 7 | [3] | |

| Hypoxia | - | 6 - 7 | [3] | |

| Mammalian cells (general) | Normal | Low levels | - | [5] |

| Heat shock, oxidative damage, genotoxic stress | Significant increase | - | [5] | |

| Mouse 3T3 cells | Hyperthermic treatment | Elevated | - | [1] |

| AA8 cells | Basal | 0.63 pmol/10⁶ cells | - | [11] |

| HEK293T cells | Basal | 0.9 pmol/10⁶ cells or 0.5 pmol/10⁶ cells | - | [11] |

| Artemia (cysts and larvae) | 40°C Heat Shock | - | 1.8 | [12] |

| 47°C Heat Shock (cysts) | - | 2.8 | [12] |

Experimental Protocols for Quantification of Intracellular this compound

Accurate quantification of intracellular this compound is crucial for studying its physiological roles. The following sections detail the methodologies for key experiments cited in the literature.

Cell Lysis and this compound Extraction

A rapid and efficient extraction method is essential to minimize the degradation of this compound. A common method involves alkaline extraction followed by purification.[13]

Materials:

-

Cell culture plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

0.1 N NaOH

-

Neutralizing buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Boronate affinity resin

-

Wash buffers (specific to the resin)

-

Elution buffer (e.g., acidic buffer)

-

Microcentrifuge tubes

Protocol:

-

Wash cell monolayers once with ice-cold PBS.

-

Aspirate the PBS and add 0.1 N NaOH to the plate to lyse the cells (e.g., 200 µl for a 6-well plate).[13]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Immediately neutralize the lysate by adding a calculated volume of neutralizing buffer.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 5 minutes at 4°C to pellet cell debris.[14]

-

Apply the supernatant to a pre-equilibrated boronate affinity resin column. This selectively binds molecules with cis-diols, such as the ribose moieties in this compound.[13]

-

Wash the resin with wash buffers to remove unbound cellular components.

-

Elute the bound this compound using an appropriate elution buffer.

-

The eluate is now ready for quantification.

Quantification of this compound by Luciferin-Luciferase Bioluminescence Assay

This is a highly sensitive method for quantifying subpicomole amounts of this compound.[13][15] The assay relies on the enzymatic conversion of this compound to ATP, which is then measured using the firefly luciferin-luciferase reaction.

Materials:

-

Purified this compound extract

-

Alkaline phosphatase

-

Venom phosphodiesterase

-

Luciferin-luciferase reagent kit

-

Luminometer

Protocol:

-

In a luminometer tube, combine the purified this compound extract with alkaline phosphatase and venom phosphodiesterase.[13]

-

The venom phosphodiesterase hydrolyzes this compound to produce ATP.

-

Add the luciferin-luciferase reagent to the tube.

-

The luciferase enzyme utilizes the newly generated ATP to catalyze the oxidation of luciferin, resulting in light emission.

-

Immediately measure the light output using a luminometer.

-

The amount of light produced is directly proportional to the amount of ATP, and therefore to the initial amount of this compound in the sample.

-

Generate a standard curve using known concentrations of this compound to determine the concentration in the experimental samples.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC provides a robust and specific method for the separation and quantification of this compound.[13][16]

Materials:

-

Purified this compound extract

-

HPLC system with a suitable column (e.g., ion-pair reversed-phase)

-

Mobile phase buffers

-

This compound standard

Protocol:

-

Inject the purified this compound extract onto the HPLC column.

-

Elute the sample using a defined gradient of mobile phase buffers.

-

Monitor the eluate at a specific wavelength (e.g., 259 nm) to detect the adenosine moieties of this compound.

-

The retention time of the this compound peak is compared to that of a known standard for identification.

-

The area under the peak is integrated and compared to a standard curve to quantify the amount of this compound.

Signaling Pathways and a Potential Role for this compound

The accumulation of this compound under stress is not a passive event but rather an active signal that can modulate various cellular processes. While the full extent of this compound's signaling network is still under investigation, several key pathways have been identified.

One prominent hypothesis is that this compound acts as an "alarmone," a signaling molecule that alerts the cell to stressful conditions and initiates adaptive responses.[1][3][4][7] For instance, in bacteria, increased this compound levels have been linked to the regulation of stress-response genes.

In eukaryotes, this compound has been implicated in the regulation of DNA replication and the immune response.[3] Notably, this compound can interact with and modulate the activity of proteins such as inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme involved in nucleotide metabolism.[1] Furthermore, recent studies have shown that this compound can influence the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA.[1][6] Lysyl-tRNA synthetase (LysRS) can synthesize this compound, which then competes with cGAMP for binding to STING, thereby modulating the interferon response.[1][6]

Visualizations

Experimental Workflow for this compound Quantification

Caption: Workflow for the extraction and quantification of intracellular this compound.

This compound Signaling in the cGAS-STING Pathway

Caption: this compound modulates the cGAS-STING innate immune signaling pathway.

References

- 1. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]

- 2. From Dusty Shelves toward the Spotlight: Growing Evidence for this compound as an Alarmone in Maintaining RNA Stability and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The mysterious diadenosine tetraphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of diadenosine tetraphosphate microinjection on heat shock protein synthesis in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of diadenosine tetraphosphate microinjection on heat shock protein synthesis in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. dspace.cuni.cz [dspace.cuni.cz]

- 12. Changes in intracellular levels of Ap3A and this compound in cysts and larvae of Artemia do not correlate with changes in protein synthesis after heat-shock - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of diadenosine 5',5''',-P1,P4-tetraphosphate levels in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. elearning.unite.it [elearning.unite.it]

- 15. Determination of diadenosine tetraphosphate (this compound) levels in subpicomole quantities by a phosphodiesterase luciferin--luciferase coupled assay: application as a specific assay for diadenosine tetraphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Diadenosine Tetraphosphate (Ap4A) by Aminoacyl-tRNA Synthetases

For Researchers, Scientists, and Drug Development Professionals

Diadenosine tetraphosphate (Ap4A) is a ubiquitous and multifaceted signaling molecule found across all kingdoms of life. Initially considered a mere byproduct of cellular metabolism, this compound is now recognized as a critical "alarmone"—a second messenger that orchestrates cellular responses to a wide array of environmental and physiological stresses.[1][2][3] The primary architects of its intracellular synthesis are the aminoacyl-tRNA synthetases (aaRSs), a family of enzymes essential for protein synthesis.[2][4] This guide provides an in-depth examination of the mechanisms by which aaRSs produce this compound, the quantitative aspects of its production, the experimental protocols for its study, and its role in key signaling pathways, highlighting its significance as an emerging therapeutic target.

The Core Mechanism: A Side Reaction of Protein Synthesis

Aminoacyl-tRNA synthetases are indispensable enzymes that catalyze the first step of protein synthesis: the charging of tRNA molecules with their cognate amino acids.[5] This process occurs via a two-step reaction. First, the aaRS activates a specific amino acid using ATP to form a high-energy aminoacyl-adenylate (aa-AMP) intermediate, with the release of pyrophosphate (PPi).[1][4] Second, the activated amino acid is transferred from the aa-AMP intermediate to the 3' end of its corresponding tRNA.

Quantitative Aspects of this compound Synthesis

The efficiency of this compound synthesis varies significantly among different aaRSs. Based on their catalytic ability, they can be broadly categorized into groups with high, low, or undetectable activity.[4][7] This differential activity suggests a specialized role for certain synthetases in stress-related this compound production.

Table 1: Relative this compound Synthesis Activity of Various Aminoacyl-tRNA Synthetases

| Activity Level | Aminoacyl-tRNA Synthetase (aaRS) |

|---|---|

| High | Phenylalanyl-tRNA synthetase (PheRS), Lysyl-tRNA synthetase (LysRS), Histidyl-tRNA synthetase (HisRS) |

| Low | Isoleucyl-tRNA synthetase (IleRS), Seryl-tRNA synthetase (SerRS), Leucyl-tRNA synthetase (LeuRS), Aspartyl-tRNA synthetase (AspRS), Tyrosyl-tRNA synthetase (TyrRS), Valyl-tRNA synthetase (ValRS) |

| Undetectable | Arginyl-tRNA synthetase (ArgRS), Tryptophanyl-tRNA synthetase (TrpRS) |

Source: Based on early studies of prokaryotic and eukaryotic aaRSs.[4][7]

Intracellular concentrations of this compound are tightly regulated but can increase dramatically in response to cellular stress, underscoring its role as an alarmone.[1] Levels can fluctuate based on the organism, cell type, and the nature of the stressor.

Table 2: Intracellular Concentrations of this compound Under Various Conditions

| Organism / Cell Type | Condition | This compound Concentration | Reference |

|---|---|---|---|

| Escherichia coli | Exponential Growth (Basal) | 0.2 µM - 3.6 µM | [8] |

| Salmonella typhimurium | Heat Shock | >20-fold increase | [4] |

| Salmonella typhimurium | Oxidative Stress (Menadione) | Significant increase | [9] |

| Physarum polycephalum | Anaerobic Conditions | 3 to 7-fold increase | [10] |

| Human Embryonic Kidney (HEK293T) | Basal | ~0.38 pmol / 10⁶ cells | [9] |

| Human Embryonic Kidney (HEK293T) | Oxidative Stress (Menadione) | ~2-fold increase | [9] |

Note: Concentration units and measurement techniques vary between studies, affecting direct comparability.

A unique mechanism for this compound synthesis has been identified in human glycyl-tRNA synthetase (GlyRS), which can produce this compound through the direct condensation of two ATP molecules, independent of its cognate amino acid, glycine.[6] This suggests a specialized role for GlyRS in maintaining this compound homeostasis decoupled from the demands of protein synthesis.[6]

Experimental Protocols for this compound Measurement

Accurate quantification of intracellular this compound is crucial for studying its physiological roles. The methodology typically involves cellular extraction, purification, and sensitive detection.

Detailed Methodology for this compound Quantification:

-

Cell Culture and Lysis:

-

Culture mammalian cells to the desired confluency (e.g., ~90%).

-

To induce stress, treat cells with an agent like menadione or H₂O₂ for a specified time.[9]

-

Rapidly halt metabolism by placing culture dishes on ice and washing with a cold isotonic solution.

-

Lyse the cells to extract intracellular contents. A common method involves dissolving the cell monolayer with 0.1 N NaOH.[11]

-

-

Purification of this compound:

-

This compound must be separated from other nucleotides (especially ATP) and cellular components.

-

Boronate Affinity Chromatography: This technique is highly effective. This compound, with its cis-diol groups on the ribose moieties, selectively binds to a boronate resin.[11] Contaminating components are washed away, and this compound is then eluted.

-

-

Quantification:

-

Luciferin-Luciferase Bioluminescence Assay: This is a highly sensitive method capable of detecting sub-picomole amounts.[11][12]

-

Principle: The assay is performed in a coupled reaction. First, venom phosphodiesterase and alkaline phosphatase are used to hydrolyze this compound specifically to ATP.

-

The resulting ATP is then quantified using the firefly luciferin-luciferase system, where the amount of light produced is directly proportional to the ATP concentration, and thus to the original amount of this compound.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for the separation and direct quantification of this compound and to validate the results from other assays.[10][11] It provides high specificity and resolution.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered a highly reliable and precise method, often using ¹³C-labeled internal standards for accurate normalization.[8][9]

-

This compound Signaling Pathways and Drug Development Implications

The this compound synthesized by aaRSs is not merely a metabolic byproduct but an active signaling molecule that modulates critical cellular pathways, making it highly relevant for drug development.

The LysRS-Ap4A-MITF Pathway: A well-characterized eukaryotic pathway involves Lysyl-tRNA synthetase (LysRS). Upon stimulation (e.g., through a MAPK cascade), LysRS can be phosphorylated, which enhances its this compound synthesis activity.[13] The locally produced this compound then binds to the Histidine Triad Nucleotide Binding Protein 1 (HINT1).[14] This binding disrupts the inhibitory HINT1-MITF complex, releasing the Microphthalmia-associated Transcription Factor (MITF) to activate the transcription of its target genes, which are involved in processes like melanocyte development and melanoma progression.[2][14] This pathway has profound implications in allergic diseases and cancer metastasis.[1]

Broader Roles in Stress Response and Disease:

-

Integrated Stress Response: Under prolonged stress, some aaRSs, like Tyrosyl-tRNA synthetase (TyrRS), translocate to the nucleus.[15][16] While this specific action is linked to transcriptional repression of translation genes to conserve resources, it highlights the broader role of aaRSs as stress sensors that integrate signals to mediate protective responses.[15][16]

-

Cancer and Angiogenesis: Elevated aaRS expression and activity are common in cancer cells, correlating with increased this compound synthesis.[2] this compound has been shown to promote angiogenesis, facilitate metastasis, and enhance resistance to apoptosis, making its biosynthetic pathway a compelling target for oncology drug development.[2]

-

Purinergic Signaling: this compound can interact with purinergic P2X and P2Y receptors on the cell surface, influencing ion homeostasis and modulating cellular responses to stress.[2]

The central role of aaRSs in producing this key signaling molecule, combined with the involvement of this compound in cancer, immune regulation, and neurological disorders, positions the this compound biosynthesis pathway as a promising area for the development of novel therapeutics.[2][17]

Conclusion

The biosynthesis of this compound by aminoacyl-tRNA synthetases is a fascinating example of how a core cellular process can be repurposed for signaling and regulation. What was once viewed as a simple side reaction of protein synthesis is now understood to be a critical, regulated pathway for producing a potent second messenger. By acting as stress sensors, aaRSs translate environmental cues into fluctuating levels of this compound, which in turn modulates gene expression, cell survival, and stress adaptation. For researchers and drug developers, a deep understanding of this pathway—from its fundamental biochemistry to its complex role in human disease—opens new avenues for therapeutic intervention.

References

- 1. The mysterious diadenosine tetraphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal Structures and Biochemical Analyses Suggest a Unique Mechanism and Role for Human Glycyl-tRNA Synthetase in this compound Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dspace.cuni.cz [dspace.cuni.cz]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 10. Changes in diadenosine tetraphosphate levels in Physarum polycephalum with different oxygen concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of diadenosine 5',5''',-P1,P4-tetraphosphate levels in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of diadenosine tetraphosphate (this compound) levels in subpicomole quantities by a phosphodiesterase luciferin--luciferase coupled assay: application as a specific assay for diadenosine tetraphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. Nuclear translocation of an aminoacyl-tRNA synthetase may mediate a chronic “integrated stress response” - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nuclear translocation of an aminoacyl-tRNA synthetase may mediate a chronic "integrated stress response" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

Key Enzymatic Regulators of Diadenosine Tetraphosphate (Ap4A) Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A) is a naturally occurring dinucleoside polyphosphate that has emerged from being considered a mere metabolic byproduct to a critical signaling molecule involved in a myriad of cellular processes. Its intracellular concentration is tightly controlled by a delicate balance between its synthesis and degradation, orchestrated by a specific set of enzymes. Dysregulation of this compound metabolism has been implicated in various pathological conditions, including cancer and neurological disorders, making the enzymes that govern its levels attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core enzymatic regulators of this compound metabolism, detailing their kinetic properties, the experimental protocols to assay their activity, and their roles in key signaling pathways.

I. Key Enzymatic Regulators of this compound Metabolism

The cellular concentration of this compound is principally regulated by the opposing activities of synthesizing enzymes and hydrolyzing enzymes.

A. This compound Synthesis

The primary route of this compound synthesis is as a side reaction of aminoacyl-tRNA synthetases (aaRSs), particularly under conditions of cellular stress.[1] Other enzymes, such as DNA ligases, have also been shown to contribute to this compound production, especially in the context of the DNA damage response.[2][3]

-

Aminoacyl-tRNA Synthetases (aaRSs): These enzymes catalyze the attachment of amino acids to their cognate tRNAs. In a side reaction, the aminoacyl-AMP intermediate can react with a second molecule of ATP to generate this compound.[1][4] The efficiency of this compound synthesis varies between different aaRSs.[1]

-

DNA Ligase III: This enzyme, involved in DNA repair, has been identified as a significant contributor to the synthesis of this compound in response to DNA damage.[2][5]

B. This compound Hydrolysis

The degradation of this compound is carried out by specific hydrolases that cleave the phosphodiester bond, thereby regulating its intracellular concentration and signaling activity. These enzymes are broadly classified based on their mode of cleavage: asymmetrical and symmetrical.

-

NUDT2 (Nudix Hydrolase 2, also known as APAH1): A member of the Nudix hydrolase superfamily, NUDT2 asymmetrically hydrolyzes this compound to yield AMP and ATP.[6][7][8] It is considered a key regulator of basal this compound levels in mammalian cells.[9][10][11]

-

FHIT (Fragile Histidine Triad): This protein, encoded by a tumor suppressor gene, exhibits hydrolase activity towards dinucleoside polyphosphates, with a preference for Ap3A but also capable of hydrolyzing this compound to AMP and ADP.[12]

-

ApaH (Diadenosine Tetraphosphatase): Found in prokaryotes like E. coli, ApaH symmetrically cleaves this compound into two molecules of ADP.[13] Its activity is crucial for maintaining low this compound levels in bacteria.[13]

II. Quantitative Data on this compound Metabolizing Enzymes

Understanding the kinetic parameters of these enzymes is crucial for elucidating their physiological roles and for the development of specific inhibitors or activators. The following table summarizes the available kinetic data for the key enzymatic regulators of this compound metabolism.

| Enzyme | Organism/Source | Substrate | Km (µM) | kcat (s-1) | Vmax | Catalytic Efficiency (kcat/Km) (M-1s-1) | Conditions | Reference |

| FHIT | Human | This compound | - | - | - | 6.7 x 103 | Mn2+ dependent | [12] |

| FHIT | Human | Ap3A | - | - | - | 2 x 106 | Mn2+ dependent | [12] |

Note: Comprehensive kinetic data for NUDT2 and ApaH with this compound as a substrate, as well as Vmax values for aaRS-mediated this compound synthesis, are not consistently reported in the literature and represent a gap in current knowledge.

III. Experimental Protocols

Accurate measurement of the activity of this compound metabolizing enzymes is fundamental to studying their function. Below are detailed methodologies for assaying the activity of key this compound hydrolases and synthesis enzymes.

A. NUDT2 (this compound Hydrolase) Activity Assay

This protocol describes a common method for measuring the asymmetrical hydrolysis of this compound by NUDT2.

Principle: The activity of NUDT2 is determined by measuring the rate of production of ATP from the hydrolysis of this compound. The generated ATP is then quantified using a luciferase-based bioluminescence assay.

Materials:

-

Recombinant human NUDT2 protein

-

This compound substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Luciferin-luciferase ATP detection reagent

-

96-well white, flat-bottom microplate

-

Luminometer

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer and this compound at a desired concentration (e.g., 10 µM).

-

Enzyme Addition: Initiate the reaction by adding a known amount of recombinant NUDT2 protein to each well. Include a no-enzyme control.

-

Incubation: Incubate the plate at 37°C for a specific time period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a stop solution (e.g., 0.1 M HCl).

-

ATP Detection: Add the luciferin-luciferase ATP detection reagent to each well according to the manufacturer's instructions.

-

Luminescence Measurement: Immediately measure the luminescence using a luminometer.

-

Data Analysis: Generate an ATP standard curve to convert the luminescence readings to ATP concentrations. Calculate the specific activity of NUDT2 as the amount of ATP produced per unit time per amount of enzyme.

B. FHIT Hydrolase Activity Assay

This protocol outlines a fluorimetric method for assessing the hydrolase activity of FHIT.

Principle: This assay utilizes a fluorogenic analog of Ap3A, di(1,N6-ethenoadenosine) 5',5'''-P1,P3-triphosphate (ε-Ap3A), which upon cleavage by FHIT, results in an increase in fluorescence intensity. A similar principle can be applied using ε-Ap4A.[14]

Materials:

-

Recombinant human FHIT protein

-

ε-Ap3A or ε-Ap4A substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 6.8, 150 mM NaCl, 5 mM MgCl2)

-

Fluorometer

-

96-well black, flat-bottom microplate

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer and the fluorogenic substrate to each well.

-

Enzyme Addition: Initiate the reaction by adding the FHIT protein. Include a no-enzyme control.

-

Fluorescence Measurement: Immediately place the plate in a fluorometer and measure the increase in fluorescence intensity over time in kinetic mode (e.g., every 30 seconds for 10-20 minutes) at the appropriate excitation and emission wavelengths for the etheno-adenosine derivatives.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot. The specific activity can be determined by relating the rate of fluorescence increase to the concentration of product formed using a standard curve of the fluorescent product (e.g., ε-AMP and ε-ADP).

C. Aminoacyl-tRNA Synthetase (aaRS) Mediated this compound Synthesis Assay

This protocol describes a method to measure the synthesis of this compound by an aaRS, such as lysyl-tRNA synthetase (LysRS).

Principle: The synthesis of this compound from ATP by aaRS is measured by quantifying the amount of this compound produced over time. This is typically achieved using thin-layer chromatography (TLC) with radiolabeled ATP or by HPLC analysis.

Materials:

-

Purified aaRS (e.g., LysRS)

-

ATP (can be radiolabeled, e.g., [α-32P]ATP)

-

Cognate amino acid (e.g., L-lysine for LysRS)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 10 mM MgCl2, 2 mM DTT, 100 µM ZnCl2)

-

Inorganic pyrophosphatase

-

TLC plate (e.g., PEI-cellulose)

-

Developing solvent (e.g., 1 M LiCl)

-

Phosphorimager or HPLC system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP (and radiolabeled tracer if using TLC), the specific amino acid, and inorganic pyrophosphatase.

-

Enzyme Addition: Initiate the reaction by adding the purified aaRS.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding an equal volume of cold 2 M formic acid.

-

Analysis by TLC:

-

Spot a small volume of the reaction mixture onto a PEI-cellulose TLC plate.

-

Develop the chromatogram using an appropriate solvent system that separates this compound from ATP and other nucleotides.

-

Dry the plate and visualize the radiolabeled spots using a phosphorimager.

-

Quantify the amount of this compound formed by comparing the spot intensity to that of a known standard.

-

-

Analysis by HPLC:

-

Inject the terminated reaction mixture onto an appropriate HPLC column (e.g., anion exchange).

-

Elute with a suitable gradient to separate this compound.

-

Quantify the this compound peak by comparing its area to a standard curve.

-

IV. Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating specific signaling pathways. The following sections describe key pathways and provide a general workflow for their investigation.

A. This compound-HINT1-MITF Signaling Pathway

A well-characterized signaling cascade involves the interaction of this compound with the Histidine Triad Nucleotide-Binding Protein 1 (HINT1) and the Microphthalmia-associated Transcription Factor (MITF).[15][16][17] Under basal conditions, HINT1 binds to and inhibits the transcriptional activity of MITF. Upon cellular stimulation, leading to an increase in nuclear this compound levels (often synthesized by LysRS), this compound binds to HINT1, causing a conformational change that leads to the dissociation of the HINT1-MITF complex.[15][16] This liberates MITF, allowing it to activate the transcription of its target genes, which are involved in processes such as cell proliferation and differentiation.[17]

Caption: The this compound-HINT1-MITF signaling cascade.

B. This compound in the DNA Damage Response

Emerging evidence indicates a crucial role for this compound in the cellular response to DNA damage.[2][5] Following genotoxic stress, intracellular this compound levels increase, partly due to its synthesis by DNA ligase III.[2] This elevation in this compound has been shown to inhibit the initiation of DNA replication, potentially providing a mechanism to halt cell cycle progression and allow for DNA repair.[2][18]

Caption: Role of this compound in the DNA damage response pathway.

C. Experimental Workflow for Studying this compound-Protein Interactions

Investigating the interaction between this compound and its target proteins is essential for understanding its signaling functions. The following workflow outlines a general approach for such studies.

Caption: A general experimental workflow for studying this compound-protein interactions.

V. Conclusion

The enzymes that regulate this compound metabolism are critical players in a complex network that links cellular stress and physiological responses. NUDT2, FHIT, and various aaRSs represent key nodes in this network, and their intricate regulation highlights the importance of maintaining this compound homeostasis. The methodologies and pathway descriptions provided in this guide offer a robust framework for researchers and drug development professionals to further explore the fascinating biology of this compound and to exploit its therapeutic potential. Future research focused on obtaining more detailed kinetic data and elucidating further signaling pathways will undoubtedly provide deeper insights into the multifaceted roles of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Diadenosine 5', 5'''-P(1),P(4)-tetraphosphate (this compound) is synthesized in response to DNA damage and inhibits the initiation of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal Structures and Biochemical Analyses Suggest a Unique Mechanism and Role for Human Glycyl-tRNA Synthetase in this compound Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 6. NUDT2 - Wikipedia [en.wikipedia.org]

- 7. uniprot.org [uniprot.org]

- 8. genecards.org [genecards.org]

- 9. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (this compound) and Down-Regulates Immune Response and Cancer Promotion Genes | PLOS One [journals.plos.org]

- 10. NUDT2 nudix hydrolase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. sinobiological.com [sinobiological.com]

- 12. TWO HYDROLASE RESISTANT ANALOGUES OF DIADENOSINE 5′,5′″-P1,P3-TRIPHOSPHATE FOR STUDIES WITH FHIT, THE HUMAN FRAGILE HISTIDINE TRIAD PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]

- 14. Fluorimetric detection of enzymatic activity associated with the human tumor suppressor Fhit protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Post-translational modification of HINT1 mediates activation of MITF transcriptional activity in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. research.edgehill.ac.uk [research.edgehill.ac.uk]

The Intricate Dance of Gene Expression: A Technical Guide to Ap4A's Modulatory Role

For Immediate Release

IVY CITY, SHANGHAI – November 19, 2025 – Diadenosine tetraphosphate (Ap4A), a molecule once considered a simple metabolic byproduct, is now understood to be a critical signaling molecule, or "alarmone," that plays a multifaceted role in the regulation of gene expression. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates gene expression, offering valuable insights for researchers, scientists, and drug development professionals.

Core Mechanisms of this compound-Mediated Gene Regulation

This compound influences gene expression through a variety of direct and indirect mechanisms, from transcriptional control to post-transcriptional modifications.

Transcriptional Control: The HINT1-MITF Axis

A primary mechanism of this compound-mediated gene regulation involves its interaction with the Histidine Triad Nucleotide-Binding Protein 1 (HINT1). HINT1 acts as a repressor of the Microphthalmia-associated Transcription Factor (MITF), a key regulator of genes involved in processes such as melanocyte development and melanoma progression. Under cellular stress conditions, intracellular levels of this compound rise. This compound then binds to HINT1, causing a conformational change that leads to the dissociation of the HINT1-MITF complex. This frees MITF to translocate to the nucleus and activate the transcription of its target genes.[1] A similar mechanism has been proposed for the regulation of the transcription factor USF2.[2]

Post-Transcriptional Regulation: A Non-Canonical RNA Cap

This compound can be incorporated as a non-canonical 5' cap on messenger RNA (mRNA). This "this compound-capping" serves as a protective mechanism, particularly under stress conditions, by influencing mRNA stability and translation. In bacterial systems, this capping can shield mRNA from degradation.[3][4] In eukaryotic cells, while this compound-capped RNA has been identified, it is reported to be untranslated.[5] This suggests a role for this compound in modulating the translational landscape of the cell in response to stress. The decapping of this compound-RNA is carried out by enzymes such as NUDT2 and DXO.[5]

Global Transcriptional Reprogramming

The profound impact of this compound on global gene expression is starkly illustrated in studies of cells with a knockout of the NUDT2 gene, which encodes the primary this compound hydrolase. In these cells, intracellular this compound levels can increase by as much as 175-fold.[1] This dramatic elevation in this compound leads to the differential expression of over 6,000 genes. Notably, this includes the downregulation of genes associated with tumorigenesis, immune responses, and inflammation, and the upregulation of genes related to MHC class II antigens.[1][6]

Modulation of Cellular Metabolism with Gene Expression Consequences

This compound can also indirectly influence gene expression by modulating the activity of key metabolic enzymes. For instance, this compound has been shown to inhibit inosine-5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of purines.[7] By inhibiting IMPDH, this compound can alter the intracellular pool of GTP, which in turn can affect processes reliant on GTP, such as ribosomal RNA synthesis and, consequently, the overall translational capacity of the cell.

A Role as an "Alarmone" in Plants

In the plant kingdom, this compound functions as a stress-induced signaling molecule, or "alarmone." In Arabidopsis thaliana, for example, this compound triggers the expression of genes involved in the phenylpropanoid pathway, which is crucial for the synthesis of compounds that protect against various environmental stresses.[8][9] This response is mediated through the recognition of extracellular this compound by the purinoreceptor P2K1/DORN1.[10]

Quantitative Insights into this compound-Mediated Gene Expression Changes

The following tables summarize the quantitative data available on the impact of this compound on gene expression.

| Cell Line/Organism | Condition | Key Finding | Fold Change | Reference |

| KBM-7 Chronic Myelogenous Leukemia Cells | NUDT2 Knockout | Increase in intracellular this compound | 175-fold | [1] |

| KBM-7 Chronic Myelogenous Leukemia Cells | NUDT2 Knockout | Number of differentially expressed genes | > 6,000 | [1] |

| KBM-7 Chronic Myelogenous Leukemia Cells | NUDT2 Knockout | Number of upregulated genes (≥ 2-fold) | 980 | [6] |

| KBM-7 Chronic Myelogenous Leukemia Cells | NUDT2 Knockout | Number of downregulated genes (≥ 2-fold) | 705 | [6] |

| Arabidopsis thaliana | Treatment with this compound | Increased expression of PAL2 gene | 75-fold | [9] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in this compound-mediated gene regulation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

References

- 1. NUDT2 nudix hydrolase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (this compound) and Down-Regulates Immune Response and Cancer Promotion Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. researchgate.net [researchgate.net]

- 5. NUDT2 Disruption Elevates Diadenosine Tetraphosphate (this compound) and Down-Regulates Immune Response and Cancer Promotion Genes | PLOS One [journals.plos.org]

- 6. Gene - NUDT2 [maayanlab.cloud]

- 7. uniprot.org [uniprot.org]

- 8. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diadenosine Tetraphosphate (Ap4 A) Serves as a 5' RNA Cap in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. licorbio.com [licorbio.com]

Ap4A: A Re-emerging Second Messenger in Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diadenosine tetraphosphate (Ap4A), a molecule once considered a mere metabolic byproduct, is now recognized as a critical intracellular and extracellular signaling molecule. Its role as a second messenger, or "alarmone," is particularly evident under conditions of cellular stress.[1][2] This technical guide provides a comprehensive overview of the core aspects of this compound signaling, including its tightly regulated synthesis and degradation, its modulation of key cellular pathways, and its emerging significance in physiology and pathology. The content herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's multifaceted nature, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling cascades.

Introduction

Found in all kingdoms of life, from bacteria to humans, diadenosine tetraphosphate (this compound) is a dinucleoside polyphosphate composed of two adenosine moieties linked by a chain of four phosphate groups.[1] For decades, its precise biological functions remained elusive. However, recent research has illuminated its role as a bona fide second messenger that mediates cellular responses to a variety of stressors, including genotoxic, oxidative, and environmental insults.[1][2] The intracellular concentration of this compound is meticulously controlled, increasing significantly in response to stress, which in turn triggers adaptive signaling pathways.[1] This guide delves into the molecular mechanisms that govern this compound's function as a signaling molecule, highlighting its potential as a therapeutic target.

This compound Metabolism: A Tightly Controlled Balance

The efficacy of this compound as a second messenger hinges on the precise regulation of its intracellular levels. This is achieved through a dynamic balance between its synthesis and degradation by specific enzymes.[1]

Synthesis of this compound

This compound is primarily synthesized by aminoacyl-tRNA synthetases (aaRSs) as a side reaction of their canonical function in protein synthesis.[3] When a cognate tRNA is unavailable, the enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate can be attacked by a molecule of ATP, resulting in the formation of this compound.[3]

Several other enzyme families have also been shown to synthesize this compound:

-

Lysyl-tRNA synthetase (LysRS): Phosphorylation of LysRS at serine 207 enhances its this compound synthetic activity.[4]

-

Ubiquitin and Ubiquitin-like E1 Activating Enzymes: These enzymes can generate this compound as a byproduct of their activation pathway.[4]

-

DNA Ligases: DNA ligase III, in particular, is implicated in the synthesis of this compound in response to DNA damage.[5][6]

Degradation of this compound

To maintain low basal levels and terminate signaling, this compound is efficiently hydrolyzed by specific phosphodiesterases. The primary enzymes responsible for this compound degradation belong to the Nudix (Nucleoside diphosphate linked to moiety X) hydrolase family.[3]

-

NUDT2 (this compound hydrolase): In humans, NUDT2 asymmetrically hydrolyzes this compound into AMP and ATP and is considered the principal enzyme for maintaining low background levels of this compound.[7][8][9] Disruption of the NUDT2 gene can lead to a 175-fold increase in intracellular this compound.

-

ApaH: In Gram-negative bacteria, ApaH is the major enzyme responsible for symmetrical cleavage of this compound into two molecules of ADP.[10]

-

FHIT (Fragile Histidine Triad): This tumor suppressor protein can also degrade this compound.

The metabolic pathways of this compound are summarized in the diagram below.

Key Signaling Pathways Modulated by this compound

As a second messenger, this compound influences a diverse array of cellular processes by interacting with specific effector proteins and modulating their activity.

Regulation of Gene Expression: The LysRS-HINT1-MITF Pathway

One of the most well-characterized roles of this compound is in the regulation of gene expression in mast cells.[4] In resting cells, the Histidine Triad Nucleotide-binding protein 1 (HINT1) binds to and represses the activity of the Microphthalmia-associated transcription factor (MITF).[4][11] Upon stimulation (e.g., by IgE-allergen binding), phosphorylated LysRS synthesizes this compound.[4][12] this compound then binds to HINT1, causing a conformational change that leads to its polymerization and dissociation from MITF.[13] The released MITF is then free to translocate to the nucleus and activate the transcription of its target genes, which are involved in the immune response.[4][14]

Cardiovascular Regulation

This compound plays a significant role in the cardiovascular system, primarily through its interaction with purinergic P2 receptors on the surface of endothelial and smooth muscle cells.[11] It can induce vasodilation by stimulating the production of nitric oxide (NO) and prostacyclin.[11] Furthermore, this compound has been shown to mimic the cardioprotective effects of ischemic preconditioning.[15][16] This protection is mediated by the activation of ATP-sensitive potassium (KATP) channels and Protein Kinase C (PKC), pathways that are crucial for mitigating ischemia-reperfusion injury.[15][16]

Immune Response and Cancer

Beyond the mast cell pathway, this compound modulates broader immune responses. It can attenuate inflammatory responses by inhibiting the cGAS-STING pathway.[4] In the context of cancer, this compound's role is complex. Its accumulation under stress can trigger protective mechanisms, but it can also influence proliferation, apoptosis, and immune evasion, making it a potential target for cancer therapy.[11][17]

Apoptosis

This compound has been shown to induce apoptosis in several human cell lines at micromolar concentrations.[18] Interestingly, this effect appears to require the breakdown of this compound, as hydrolysis-resistant analogs are inactive. This suggests that the products of this compound degradation, or the process of hydrolysis itself, may be involved in the apoptotic signal.[18]

Quantitative Data

The concentration of this compound and its binding affinities to various targets are critical for its function as a signaling molecule. The following tables summarize key quantitative data from the literature.

Table 1: Intracellular and Plasma Concentrations of this compound

| Cell/Fluid Type | Condition | This compound Concentration | Reference(s) |

| Mammalian Cells (various) | Basal | 0.05–0.5 μM (0.1–1.0 pmol/10⁶ cells) | |

| Mammalian Cells | DNA Damage (Mitomycin C) | Up to ~25 μM (>50-fold increase) | [3][5] |

| S. typhimurium | Oxidative Stress (CdCl₂) | Up to 365 μM | [4] |

| S. typhimurium | Heat Shock (28°C to 50°C) | Up to 30 μM | |

| Human Plasma | Basal | 40.4 ± 6.6 nM | [19] |

Table 2: Binding Affinities and Kinetic Parameters

| Target Protein/Receptor | Ligand | Parameter | Value | Reference(s) |

| P2 Purinoceptors (rat brain) | [³H]-Ap4A | Kd (high affinity) | 0.10 ± 0.014 nM | [4] |

| P2 Purinoceptors (rat brain) | This compound | Ki (low affinity) | 0.57 ± 0.09 μM | [4] |

| HINT1 | This compound analog (JB419) | Kd | ~196 μM | [20] |

| HINT2 | This compound analog (JB419) | Kd | ~198 μM | [20] |

| Ectodiadenosine polyphosphate hydrolases | ApnAs | Km | 0.3 to 2 μM | [21] |

Experimental Protocols

Studying this compound requires sensitive and specific methodologies for its detection and for elucidating its functional roles. Below are detailed protocols for key experiments.

Quantification of Intracellular this compound

This method is highly sensitive for quantifying subpicomole amounts of this compound.

-

Cell Lysis: Wash cell monolayers once with PBS. Add an appropriate volume of lysis buffer (e.g., 25 mM Tris-phosphate pH 7.8, 4 mM EGTA, 1% Triton X-100, 10% glycerol, 2 mM DTT).[22] Scrape the cells and transfer the lysate to a microfuge tube. Centrifuge at high speed for 5 minutes at room temperature.[22]

-

Sample Preparation: For rapid extraction, cell monolayers can be dissolved using 0.1 N NaOH.[23] To separate this compound from bulk cellular components, the extract can be passed through a boronate affinity resin, which selectively binds this compound.[23]

-

Enzymatic Conversion: The assay relies on the conversion of this compound to ATP. Incubate the cell extract with venom phosphodiesterase and alkaline phosphatase to hydrolyze this compound into ATP.

-

Luminometry:

-

Prepare an assay buffer (e.g., 25 mM Tris-phosphate pH 7.8, 20 mM MgSO₄, 4 mM EGTA, 2 mM ATP, 1 mM DTT).[22]

-

Add 50 µL of the treated cell extract to 350 µL of the assay buffer in a luminometer tube.[22]

-

Place the tube in a luminometer and inject 100 µL of 0.5-1 mM D-luciferin.[22][24]

-

Measure the peak-integrated luminescence, typically over a 10-second window after a 5-second delay.[22]

-

-

Quantification: Generate a standard curve using known concentrations of this compound to determine the concentration in the cell samples.

This method offers high specificity and is considered more reliable than the luciferase assay.[10]

-

Cell Lysis and Extraction: Lyse cells as described above. Perform protein precipitation with 2 volumes of acetonitrile, centrifuge at 14,000 rpm for 5 minutes, and collect the supernatant.[25]

-

Solid Phase Extraction (Optional): For complex matrices like plasma, extract this compound using weak anion-exchange cartridges to clean up the sample.[19]

-

LC Separation: Separate the extracted nucleotides using a suitable chromatography column (e.g., capillary C18).

-

MS/MS Detection: Use a mass spectrometer operating in negative or positive ion mode for detection and quantification. Monitor the parent ion for this compound and its specific fragmentation transitions for accurate identification.[19]

-

Quantification: Establish a calibration curve using a stable isotope-labeled internal standard for precise quantification.

Assessing this compound-Mediated Apoptosis

Several methods can be used to determine if this compound induces apoptosis in a specific cell line.

-

Cell Treatment: Introduce this compound into cultured cells. Since this compound does not readily cross the cell membrane, methods like cold shock permeabilization may be required.[18] Include a negative control (untreated cells) and a positive control (e.g., treatment with a known apoptosis inducer like staurosporine).

-

Morphological Analysis:

-

Microscopy: Examine cells under a light or fluorescence microscope. Look for characteristic apoptotic features such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.[26][27]

-

Nuclear Staining: Stain cells with DNA-binding dyes like DAPI or Hoechst. Chromatin condensation and nuclear fragmentation are hallmarks of apoptosis.[27]

-

-

Flow Cytometry:

-

Annexin V/Propidium Iodide (PI) Staining: This is a common method to distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is externalized on the outer leaflet of the plasma membrane during early apoptosis.[26] PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).

-

TUNEL Assay: The TdT-mediated dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a later event in apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[28]

-

-

Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3) using colorimetric, fluorometric, or luminescence-based assays.

Conclusion and Future Directions

The body of evidence firmly establishes this compound as a multifaceted second messenger involved in critical cellular signaling networks, particularly in response to stress. Its roles in gene expression, cardiovascular regulation, immune modulation, and apoptosis underscore its importance in cellular homeostasis and disease. The detailed methodologies and quantitative data presented in this guide provide a foundation for researchers to further explore the intricate world of this compound signaling.

Future research should focus on several key areas:

-

Receptor Deconvolution: While interactions with purinergic receptors are known, a more precise understanding of the specific receptor subtypes that mediate this compound's diverse effects is needed.

-

Therapeutic Potential: Given its role in cardioprotection, cancer, and inflammation, the enzymes that synthesize and degrade this compound represent promising targets for novel drug development.

-

Crosstalk with Other Pathways: Investigating the interplay between this compound signaling and other major cellular pathways will provide a more holistic view of its regulatory functions.

The continued exploration of this compound signaling holds great promise for uncovering fundamental biological mechanisms and developing new therapeutic strategies for a range of human diseases.

References

- 1. Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Re-evaluation of Diadenosine Tetraphosphate (this compound) From a Stress Metabolite to Bona Fide Secondary Messenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 4. This compound and ADP-beta-S binding to P2 purinoceptors present on rat brain synaptic terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.edgehill.ac.uk [research.edgehill.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. sinobiological.com [sinobiological.com]

- 8. uniprot.org [uniprot.org]

- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 10. dspace.cuni.cz [dspace.cuni.cz]

- 11. The Many Faces of Histidine Triad Nucleotide Binding Protein 1 (HINT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The pLysRS-Ap4A Pathway in Mast Cells Regulates the Switch from Host Defense to a Pathological State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Second messenger this compound polymerizes target protein HINT1 to transduce signals in FcεRI-activated mast cells (Journal Article) | OSTI.GOV [osti.gov]

- 14. Determination of diadenosine tetraphosphate (this compound) levels in subpicomole quantities by a phosphodiesterase luciferin--luciferase coupled assay: application as a specific assay for diadenosine tetraphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Diadenosine tetraphosphate (this compound) mimics cardioprotective effect of ischemic preconditioning in the rat heart: contribution of KATP channel and PKC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Altered Purinergic Receptor Sensitivity in Type 2 Diabetes-Associated Endothelial Dysfunction and Up4A-Mediated Vascular Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rcsb.org [rcsb.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. The diadenosine polyphosphate receptors: P2D purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. med.emory.edu [med.emory.edu]

- 23. Determination of diadenosine 5',5''',-P1,P4-tetraphosphate levels in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. lcms.cz [lcms.cz]

- 26. METHODS FOR MEASURING APOPTOTIC CELL DEATH BY FLOW CYTOMETRY [cyto.purdue.edu]

- 27. medchemexpress.com [medchemexpress.com]

- 28. researchgate.net [researchgate.net]

The Role of Diadenosine Tetraphosphate (Ap4A) in Heat Shock and Oxidative Stress Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract